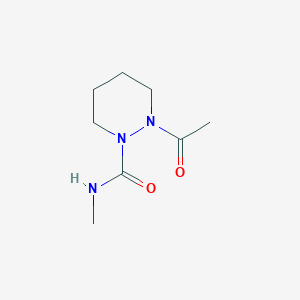
2-Acetyl-N-methyltetrahydropyridazine-1(2H)-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetyl-N-methyltetrahydropyridazine-1(2H)-carboxamide is a synthetic organic compound that belongs to the class of pyridazine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-N-methyltetrahydropyridazine-1(2H)-carboxamide typically involves the following steps:
Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Acetylation: Introduction of the acetyl group can be done using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Methylation: The N-methyl group can be introduced using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions could target the pyridazine ring or the acetyl group, potentially forming alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Acetyl-N-methyltetrahydropyridazine-1(2H)-carboxamide could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving pyridazine derivatives.
Medicine: Possible applications in drug discovery and development, particularly for diseases where pyridazine derivatives have shown efficacy.
Industry: Use in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action for 2-Acetyl-N-methyltetrahydropyridazine-1(2H)-carboxamide would depend on its specific biological target. Generally, pyridazine derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridazine: The parent compound, which lacks the acetyl and N-methyl groups.
2-Acetylpyridazine: Similar structure but without the N-methyl group.
N-Methylpyridazine: Lacks the acetyl group but has the N-methyl group.
Uniqueness
2-Acetyl-N-methyltetrahydropyridazine-1(2H)-carboxamide is unique due to the presence of both the acetyl and N-methyl groups, which can influence its chemical reactivity and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
823192-88-7 |
|---|---|
Molekularformel |
C8H15N3O2 |
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
2-acetyl-N-methyldiazinane-1-carboxamide |
InChI |
InChI=1S/C8H15N3O2/c1-7(12)10-5-3-4-6-11(10)8(13)9-2/h3-6H2,1-2H3,(H,9,13) |
InChI-Schlüssel |
IDHYCWUZFCJGHN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CCCCN1C(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



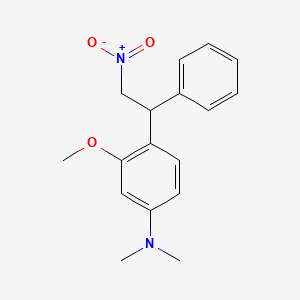
![Triethyl[(5-ethynylanthracen-1-yl)ethynyl]silane](/img/structure/B14211872.png)
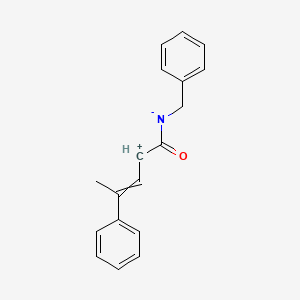
![3,3'-Diphenyl[1,1'-binaphthalene]-4,4'(1H,1'H)-dione](/img/structure/B14211880.png)

![1-(2,4-Dimethoxyphenyl)-2-{[(4-methoxyphenyl)methyl]sulfanyl}ethan-1-one](/img/structure/B14211890.png)

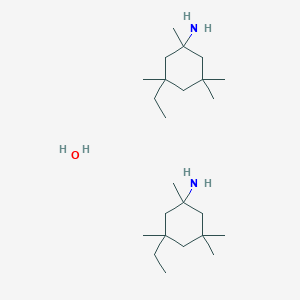
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-hydroxyacetamide](/img/structure/B14211912.png)
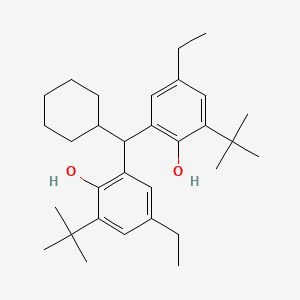
![3-(4-Methoxyphenyl)-2-phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B14211917.png)
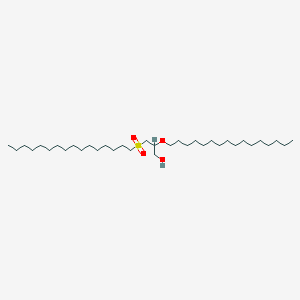
![3-Bromo-7-[(morpholin-4-yl)methyl]thieno[3,2-c]pyridin-4-amine](/img/structure/B14211929.png)
